molecular formula C10H18Cl3N3 B2909748 (R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride CAS No. 1349702-35-7

(R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride

Cat. No.: B2909748
CAS No.: 1349702-35-7
M. Wt: 286.63
InChI Key: PEJZIUXPHGUIFL-FYBBWCNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its role as a building block in the synthesis of various pharmacologically active molecules. The compound’s structure features a pyrrolidine ring substituted with a pyridin-4-ylmethyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as pyridine and pyrrolidine derivatives.

    Formation of Intermediate: The pyridine derivative undergoes a nucleophilic substitution reaction with a suitable leaving group to form an intermediate.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired ®-enantiomer.

    Final Conversion: The ®-enantiomer is converted to the trihydrochloride salt through a reaction with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Automated Synthesis: Employing automated synthesis platforms to streamline the production process.

    Purification Techniques: Implementing advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

®-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    N-oxides: Formed through oxidation.

    Amine Derivatives: Produced via reduction.

    Substituted Pyridines: Resulting from nucleophilic substitution.

Scientific Research Applications

®-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a ligand in the study of biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Employed in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.

    Pathways Involved: It influences signaling pathways related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride: The enantiomer of the compound with different biological activity.

    N-Methylpyrrolidine: A structurally similar compound with distinct chemical properties.

    Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.

Uniqueness

®-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride is unique due to its chiral nature and specific substitution pattern, which confer distinct pharmacological properties and synthetic utility.

Properties

IUPAC Name

(3R)-1-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c11-10-3-6-13(8-10)7-9-1-4-12-5-2-9;;;/h1-2,4-5,10H,3,6-8,11H2;3*1H/t10-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJZIUXPHGUIFL-FYBBWCNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=NC=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC=NC=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.